Ethyl (R)-2-((4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)acrylate, with the CAS number 1429921-63-0, is a complex organic compound characterized by a molecular formula of CHFNO and a molecular weight of approximately 405.46 g/mol. This compound features a chiral center, which contributes to its unique properties and potential biological activities. The presence of both benzyloxy and fluorophenyl groups enhances its structural complexity and may influence its reactivity and interactions in biological systems.
These reactions are critical for modifying the compound for various applications in medicinal chemistry and materials science.
Further research is necessary to elucidate the specific biological effects of this compound.
The synthesis of ethyl (R)-2-((4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)acrylate can be achieved through several methods:
These methods highlight the synthetic versatility required to produce this complex compound.
Ethyl (R)-2-((4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)acrylate has potential applications in several fields:
Interaction studies are crucial for understanding how ethyl (R)-2-((4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)acrylate interacts with biological macromolecules. Preliminary studies could involve:
These studies will provide insights into its potential therapeutic applications and mechanisms of action.
Several compounds share structural similarities with ethyl (R)-2-((4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)acrylate. Here are some notable examples:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| Ethyl 3-[4-(benzyloxy)phenyl]acrylate | 104315-07-3 | 0.74 |
| N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide | 849217-60-3 | 0.69 |
| Phenyl 2-(benzyloxy)-3-(dibenzylamino)-5-fluoro-6-methylbenzoate | 1253799-29-9 | 0.68 |
| (3R,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-hydroxypropylazetidin-2-one | 163222-32-0 | 0.94 |
| (3R,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)azetidin-2-one | 190595-65-4 | 0.90 |
Ethyl (R)-2-((4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)acrylate is distinguished by its specific combination of functional groups, particularly the benzyloxy and fluorinated phenylene moieties, which may enhance its biological activity compared to other similar compounds. Its chiral nature also adds a layer of complexity that could influence its pharmacodynamics and pharmacokinetics.